molecular formula C37H47N5O4S B2981345 [(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate CAS No. 2363165-42-6

[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate

Cat. No.: B2981345
CAS No.: 2363165-42-6
M. Wt: 657.87
InChI Key: RQQWEQZHCLJHSS-IWQNTTPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-89 is a highly potent inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. This interaction is a promising therapeutic target for the treatment of acute leukemia carrying MLL fusion. M-89 binds to menin with a dissociation constant (Kd) value of 1.4 nanomolar and effectively engages cellular menin protein at low nanomolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-89 involves a structure-based design approach. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of M-89 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The exact industrial production methods are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

M-89 undergoes various chemical reactions, including:

    Oxidation: M-89 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert M-89 to its reduced forms.

    Substitution: M-89 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of M-89.

Scientific Research Applications

M-89 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the menin-MLL interaction and develop new inhibitors.

    Biology: Helps in understanding the role of menin in cellular processes and its interaction with MLL fusion proteins.

    Medicine: Potential therapeutic agent for treating acute leukemia with MLL fusion.

    Industry: May be used in the development of new drugs targeting the menin-MLL interaction.

Mechanism of Action

M-89 exerts its effects by binding to the menin protein with high affinity. This binding disrupts the menin-MLL protein-protein interaction, which is crucial for the proliferation of leukemia cells carrying MLL fusion. By inhibiting this interaction, M-89 effectively reduces the growth of these leukemia cells .

Comparison with Similar Compounds

Similar Compounds

    Compound 42: Another potent menin inhibitor with similar binding properties.

    Other Menin Inhibitors: Various small-molecule inhibitors targeting the menin-MLL interaction.

Uniqueness

M-89 is unique due to its high binding affinity to menin and its selectivity for leukemia cells carrying MLL fusion. It demonstrates over 100-fold selectivity compared to leukemia cell lines lacking MLL fusion .

Properties

IUPAC Name

[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N5O4S/c1-38-36(43)46-35-9-5-8-34(35)37(26-40(2)25-28-6-3-4-7-33(28)37)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-39-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,38,43)/t34-,35-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWEQZHCLJHSS-IWQNTTPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCCC1C2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O[C@H]1CCC[C@@H]1[C@@]2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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